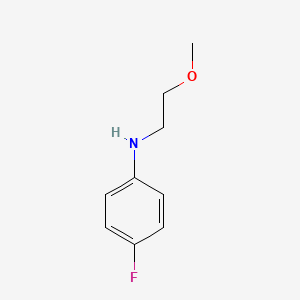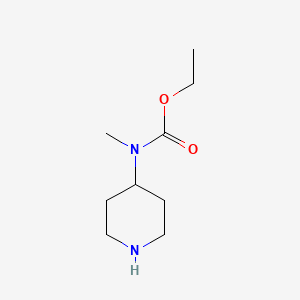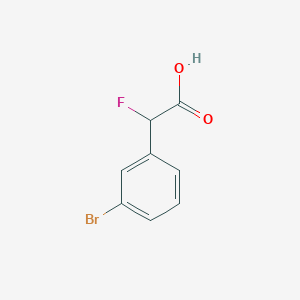
Bis-(2-methyl-benzyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(2-methyl-benzyl)-amine: is an organic compound characterized by the presence of two 2-methylbenzyl groups attached to a central amine nitrogen atom. This compound is part of the broader class of benzylic amines, which are known for their versatile reactivity and applications in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis-(2-methyl-benzyl)-amine typically involves the reaction of 2-methylbenzyl chloride with ammonia or a primary amine under basic conditions. The reaction can be carried out in the presence of a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. This method ensures higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis-(2-methyl-benzyl)-amine can undergo oxidation reactions to form corresponding imines or nitriles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Halides, alkoxides, and polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Bis-(2-methyl-benzyl)-amine is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development .
Industry: The compound is utilized in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism by which Bis-(2-methyl-benzyl)-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- Bis(4-methylbenzyl)amine
- Bis(3-methylbenzyl)amine
- Bis(2-chlorobenzyl)amine
Comparison: Bis-(2-methyl-benzyl)-amine is unique due to the presence of the 2-methyl group, which influences its steric and electronic properties. This structural feature can affect the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C16H19N |
|---|---|
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)-N-[(2-methylphenyl)methyl]methanamine |
InChI |
InChI=1S/C16H19N/c1-13-7-3-5-9-15(13)11-17-12-16-10-6-4-8-14(16)2/h3-10,17H,11-12H2,1-2H3 |
Clave InChI |
MVICRLYVKHTJPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CNCC2=CC=CC=C2C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-tert-Butyl-8-hydroxymethylimidazo[1,2-a]pyridine](/img/structure/B8700578.png)

![4-[2-(1,2-Dihydroquinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8700591.png)




![Ethyl 2-{2-[(2-fluorophenyl)amino]acetamido}benzoate](/img/structure/B8700619.png)





